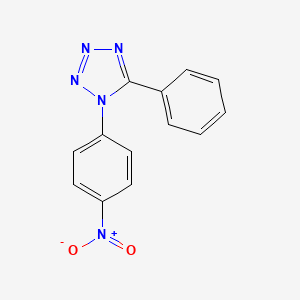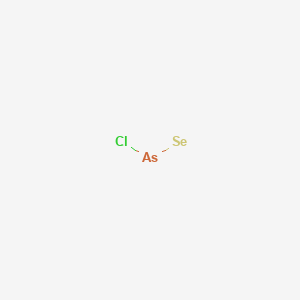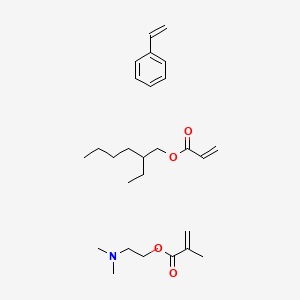![molecular formula C11H11F2NOS B14624534 N-{3-[(Difluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide CAS No. 54413-19-3](/img/structure/B14624534.png)
N-{3-[(Difluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(Difluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide is a synthetic organic compound characterized by the presence of a difluoromethylsulfanyl group attached to a phenyl ring, which is further connected to a 2-methylprop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(Difluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide typically involves the following steps:
Formation of the Difluoromethylsulfanyl Intermediate:
Coupling with Phenyl Ring: The intermediate is then coupled with a phenyl ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Amidation: The final step involves the formation of the amide bond through a reaction between the phenyl intermediate and 2-methylprop-2-enamide under appropriate conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(Difluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.
Substitution: The difluoromethylsulfanyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents, and low temperatures.
Substitution: Amines, thiols, polar aprotic solvents, and mild heating.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Thiol-substituted or amine-substituted derivatives.
Scientific Research Applications
N-{3-[(Difluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of N-{3-[(Difluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethylsulfanyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(Trifluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide
- N-{3-[(Methylthio)phenyl]-2-methylprop-2-enamide
- N-{3-[(Ethylthio)phenyl]-2-methylprop-2-enamide
Uniqueness
N-{3-[(Difluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide is unique due to the presence of the difluoromethylsulfanyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold for drug design and development.
Properties
CAS No. |
54413-19-3 |
|---|---|
Molecular Formula |
C11H11F2NOS |
Molecular Weight |
243.27 g/mol |
IUPAC Name |
N-[3-(difluoromethylsulfanyl)phenyl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C11H11F2NOS/c1-7(2)10(15)14-8-4-3-5-9(6-8)16-11(12)13/h3-6,11H,1H2,2H3,(H,14,15) |
InChI Key |
CBKQMRDYYROYBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)NC1=CC(=CC=C1)SC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dispiro[4.1.4.1]dodecan-6-one](/img/structure/B14624455.png)
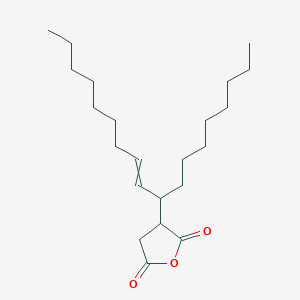
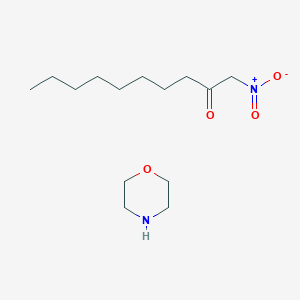
![Benzene, [4-(diethoxymethyl)-3-(1-methylethoxy)hexyl]-](/img/structure/B14624483.png)
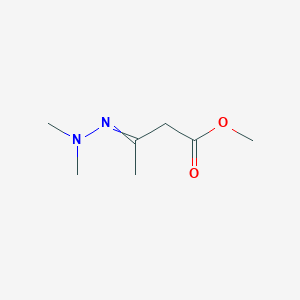

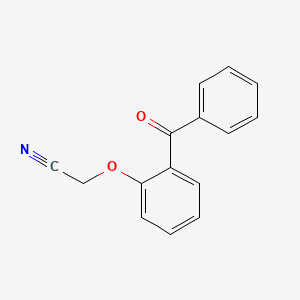
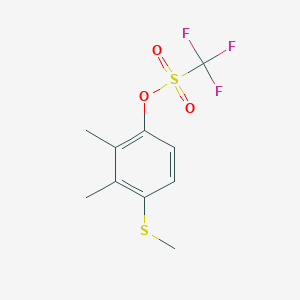

![{2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14624518.png)
![2-Iodo-N-[3-(pentyloxy)phenyl]benzamide](/img/structure/B14624521.png)
